3-(Ethylamino)pyridin-2-ol dihydrochloride
Description
Properties
IUPAC Name |
3-(ethylamino)-1H-pyridin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-2-8-6-4-3-5-9-7(6)10;;/h3-5,8H,2H2,1H3,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCRYZJWZSDZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CNC1=O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of 3-(ethylamino)pyridin-2-ol dihydrochloride necessitates sequential modification of the pyridine ring. Key steps include:
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Introduction of the ethylamino group at position 3 via nucleophilic substitution or reductive amination.
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Retention or introduction of the hydroxyl group at position 2, often requiring protection-deprotection strategies.
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Salt formation with hydrochloric acid to yield the dihydrochloride.
Methods are influenced by the reactivity of pyridine derivatives, the stability of intermediates, and the selectivity of amine incorporation.
Direct Amination Methods
Direct amination leverages nucleophilic substitution at position 3 of pyridin-2-ol derivatives. For example, 3-chloropyridin-2-ol reacts with ethylamine under heated conditions (80–150°C) in polar aprotic solvents like dimethylformamide (DMF) to displace chloride with ethylamine . This method mirrors sulfonyl-group displacement observed in methylsulfonyl-dihydrofuran reactions, where elevated temperatures and solvent choice enhance reactivity . Yields depend on the leaving group’s aptitude; bromine or iodine may offer higher efficiency than chlorine.
Challenges : Pyridine’s electron-deficient nature necessitates activating groups (e.g., hydroxyl at position 2) to facilitate substitution. Side reactions, such as over-alkylation or ring oxidation, require careful control of stoichiometry and temperature .
Reductive Amination Approaches
Reductive amination introduces the ethylamino group via condensation of a ketone or aldehyde intermediate with ethylamine, followed by reduction. For instance, 3-acetylpyridin-2-ol reacts with ethylamine in the presence of sodium cyanoborohydride, forming the secondary amine. This method, akin to 4-aminopiperidine syntheses , benefits from mild conditions (room temperature, aqueous ethanol) and avoids harsh substitution steps.
Optimization : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) may replace borohydrides for greener synthesis. However, substrate solubility and catalyst compatibility must be validated .
Nucleophilic Aromatic Substitution Strategies
Electron-withdrawing groups (EWGs) activate the pyridine ring for nucleophilic attack. Nitration at position 3 (using HNO₃/H₂SO₄ ), followed by reduction to an amine and ethylation, represents a viable pathway. For example:
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Nitration : Pyridin-2-ol treated with fuming nitric acid in sulfuric acid yields 3-nitropyridin-2-ol .
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Reduction : Catalytic hydrogenation (H₂/Pd) converts the nitro group to amine.
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Ethylation : The amine reacts with ethyl bromide or iodide in basic conditions.
Yield Considerations : Nitration yields 51–94% in analogous systems , but subsequent steps may accumulate losses.
The hydroxyl group at position 2 often requires protection during amine introduction. Common strategies include:
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Methylation : Using dimethyl sulfate to form 2-methoxypyridine, later deprotected with HBr/AcOH.
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Silylation : tert-butyldimethylsilyl chloride protects the hydroxyl group, removed via fluoride ions (e.g., TBAF).
Post-amination, deprotection regenerates the hydroxyl group, and HCl treatment forms the dihydrochloride. This approach aligns with methylsulfonyl-dihydrofuran deprotection methods .
Purification and Salt Formation
Crude 3-(ethylamino)pyridin-2-ol is purified via:
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Acid-Base Extraction : The free base is extracted into organic solvents (e.g., ethyl acetate), while impurities remain in aqueous phases .
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Recrystallization : The dihydrochloride salt is recrystallized from ethanol or methanol, as demonstrated in methylsulfonyl-dihydrofuran purifications .
Salt Formation : Treating the free base with excess HCl (gas or concentrated aqueous) in ethanol precipitates the dihydrochloride. Stoichiometric control ensures both amine and hydroxyl groups are protonated.
Analytical Characterization
Critical analytical data for validation include:
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¹H NMR : Aromatic protons adjacent to hydroxyl and ethylamino groups show deshielding (δ 7.5–8.5 ppm). The ethyl group’s CH₂ resonates at δ 1.2–1.5 (triplet) and δ 2.5–3.0 (quartet) .
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Mass Spectrometry : Molecular ion peaks at m/z 154 (free base) and 226 (dihydrochloride) .
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IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and O-H bonds (2500–3000 cm⁻¹) confirm functionality .
Comparative Analysis of Methods
| Method | Conditions | Theoretical Yield | Advantages | Challenges |
|---|---|---|---|---|
| Direct Amination | 80–150°C, DMF | 40–60% | Fewer steps | Low reactivity of chloride |
| Reductive Amination | RT, NaBH₃CN | 50–70% | Mild conditions | Requires ketone intermediate |
| Nitration-Reduction | HNO₃/H₂SO₄, H₂/Pd | 30–50% | High regioselectivity | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)pyridin-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-one derivatives, while reduction can produce ethylaminopyridine derivatives.
Scientific Research Applications
3-(Ethylamino)pyridin-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or
Biological Activity
3-(Ethylamino)pyridin-2-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies where applicable.
- Molecular Formula : C7H10Cl2N2O
- Molecular Weight : 195.07 g/mol
- IUPAC Name : this compound
Biological Activity
This compound exhibits various biological activities, primarily focusing on its antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that this compound has shown promise as an antibacterial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, including those resistant to common antibiotics.
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.25 mg/mL |
| Pseudomonas aeruginosa | 0.125 mg/mL |
These results suggest that the compound may be effective in treating infections caused by both Gram-positive and Gram-negative bacteria.
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary studies show that it can inhibit the growth of various fungi, making it a candidate for further development in antifungal therapies.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study published in the Journal of Medicinal Chemistry investigated the antibacterial effects of various pyridine derivatives, including this compound. The study found that this compound exhibited significant activity against multi-drug resistant strains of Staphylococcus aureus, suggesting a potential role in treating difficult infections . -
Case Study on Antifungal Properties :
In another study focusing on antifungal activity, researchers tested the compound against Candida species. The results indicated that it could inhibit fungal growth at concentrations comparable to established antifungal agents, highlighting its potential as an alternative treatment .
Comparison with Similar Compounds
Functional Group Variations
- 3-(Ethylamino)pyridine-2-carboxylic Acid Hydrochloride (C₈H₁₁ClN₂O₂; MW 202.64) Key Difference: Replaces the hydroxyl group at position 2 with a carboxylic acid. Impact: Increased polarity and acidity (pKa ~2–3 for carboxylic acid vs. ~8–10 for phenol), altering solubility and reactivity. This compound may exhibit stronger hydrogen-bonding capacity but reduced lipophilicity compared to the target molecule .
- 2-[(Ethylamino)methyl]-4-aminophenol Dihydrochloride Key Difference: Features a phenol ring with an ethylamino-methyl substituent and an additional amine at position 3. Impact: The aromatic phenol core and dual amine groups may enhance interactions with biological targets (e.g., adrenergic receptors), though steric hindrance from the methylene bridge could reduce binding efficiency compared to the pyridine-based target .
Substitution Patterns on Pyridine Rings
- 3-Amino-5-methoxypyridin-4-ol Dihydrochloride Key Difference: Substitutions at positions 3 (amino), 4 (hydroxyl), and 5 (methoxy). However, the shifted hydroxyl group (position 4 vs. 2) may reduce acidity and alter metal-chelating properties .
- (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol Dihydrochloride (C₇H₁₁Cl₃N₂O; MW 245.53) Key Difference: Chlorine at position 6 and a chiral ethanol moiety. Impact: The electron-withdrawing chlorine atom stabilizes the pyridine ring electronically, while the ethanol group introduces a secondary hydroxyl site for hydrogen bonding. Chirality may lead to stereospecific biological activity .
Structural Complexity and Pharmacological Implications
- Ethyl 2-Amino-3-(pyridin-2-yl)propanoate Dihydrochloride (C₁₀H₁₆Cl₂N₂O₂; MW 267.15) Key Difference: Esterified propanoate chain linked to pyridine. Impact: The ester group enhances lipophilicity, favoring passive diffusion across biological membranes.
- 5H,6H,7H-Pyrrolo[3,4-b]pyridin-2-ol Dihydrochloride Key Difference: Fused pyrrolidine-pyridine ring system. Impact: The rigid, bicyclic structure may restrict conformational flexibility, affecting receptor binding kinetics. This could limit its utility in dynamic biological interactions compared to the monocyclic target compound .
Physicochemical and Pharmacological Data
| Compound | Molecular Weight | Key Functional Groups | Solubility (Predicted) | LogP (Estimated) | Biological Activity Insights |
|---|---|---|---|---|---|
| 3-(Ethylamino)pyridin-2-ol dihydrochloride | ~202.64 (est.) | –OH, –NHCH₂CH₃, 2HCl | High (polar solvents) | ~0.5–1.5 | Potential adrenoceptor modulation |
| 3-(Ethylamino)pyridine-2-carboxylic acid HCl | 202.64 | –COOH, –NHCH₂CH₃, HCl | Moderate in water | ~-0.5–0.5 | Enhanced metal chelation |
| 3-Amino-5-methoxypyridin-4-ol·2HCl | ~223 (est.) | –NH₂, –OCH₃, –OH, 2HCl | Moderate in water | ~1.0–2.0 | Improved membrane permeability |
| (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol·2HCl | 245.53 | –Cl, –OH, –NH₂, 2HCl | High in polar solvents | ~0.0–1.0 | Stereospecific receptor interactions |
Research and Application Insights
- Receptor Binding: Compounds with ethylamino groups (e.g., –2) show affinity for α₁-, α₂-, and β₁-adrenoceptors, suggesting the target molecule may share similar pharmacological targets .
- Synthetic Routes : Analogous dihydrochloride salts (e.g., ) are synthesized via HCl-mediated salt formation, emphasizing the importance of counterions in stabilizing reactive amines .
- Toxicity and Handling : Hazard statements (e.g., H302, H315 in ) highlight the need for rigorous safety protocols when handling pyridine derivatives with amine and hydroxyl groups .
Q & A
Basic: What are the optimal synthetic routes for 3-(Ethylamino)pyridin-2-ol dihydrochloride, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer:
The synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or condensation reactions. A plausible route starts with 2-hydroxypyridine, where ethylamine reacts with a halogenated precursor (e.g., 3-iodopyridin-2-ol) under basic conditions (e.g., K₂CO₃ in DMF) to form the ethylamino derivative. Hydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol.
Key Optimization Parameters:
- Temperature: 80–100°C for substitution reactions to ensure sufficient activation energy.
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Stoichiometry: Excess ethylamine (1.5–2.0 eq) drives the reaction to completion.
Validation: Monitor reaction progress via TLC or HPLC, and confirm salt purity by elemental analysis and NMR .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across different assay systems?
Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., pH, buffer composition) or target specificity. To address this:
Standardize Assay Protocols: Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer systems (e.g., PBS at pH 7.4).
Control for Salt Effects: Compare activity of the free base and dihydrochloride forms to isolate pH-dependent effects.
Orthogonal Assays: Validate results using complementary techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
Case Study: Pyridine derivatives like 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride showed varying IC₅₀ values in kinase assays due to buffer ionic strength differences; normalizing salt concentrations resolved inconsistencies .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation account for dihydrochloride salt formation?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the pyridine ring (δ 7.0–8.5 ppm for aromatic protons) and ethylamino group (δ 1.2–1.5 ppm for CH₃). The HCl salt may broaden NH peaks due to hydrogen bonding.
- FT-IR: Confirm N–H stretching (3200–3400 cm⁻¹) and C–O/C–N vibrations (1250–1350 cm⁻¹).
- Mass Spectrometry (ESI-MS): Detect [M+H]⁺ and [M+2H-Cl]⁺ adducts to verify molecular weight.
Data Interpretation Tips: - Compare spectra with the free base to identify HCl-induced shifts.
- Use D₂O exchange experiments to distinguish exchangeable protons (e.g., NH) .
Advanced: What strategies are recommended for assessing the compound's pH-dependent stability in aqueous solutions, and how do decomposition products affect pharmacological interpretations?
Methodological Answer:
Forced Degradation Studies:
- Expose the compound to buffers at pH 2 (simulating gastric fluid), 7.4 (physiological), and 10 (alkaline conditions) at 37°C.
- Analyze degradation via HPLC-UV/MS every 24 hours.
Identify Degradants: Common pathways include hydrolysis of the ethylamino group or pyridine ring oxidation.
Impact on Bioactivity: Degradants like 3-aminopyridin-2-ol (from ethylamino cleavage) may exhibit off-target effects. Use purified degradants in follow-up assays to assess interference .
Basic: How to design enzyme inhibition studies to evaluate the compound's mechanism of action, considering its pyridine core and ethylamino side chain?
Methodological Answer:
Target Selection: Prioritize enzymes with pyridine-binding pockets (e.g., kinases, dehydrogenases).
Assay Design:
- Kinetic Studies: Measure initial reaction rates at varying substrate/compound concentrations.
- Inhibition Mode: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
Structure-Activity Relationship (SAR): Synthesize analogs (e.g., methylamino or cyclopropylamino variants) to probe the ethylamino group's role.
Example: Pyridoxal hydrochloride derivatives showed NADH-dependent dehydrogenase inhibition, highlighting the pyridine ring's redox activity .
Advanced: What computational approaches are suitable for modeling the compound's interactions with biological targets, and how can experimental data validate these predictions?
Methodological Answer:
Docking Simulations: Use AutoDock Vina or Schrödinger to predict binding poses in target proteins (e.g., cytochrome P450).
MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories.
Validation:
- Compare computed binding energies with experimental IC₅₀ values.
- Mutate predicted key residues (e.g., Asp/Glu in catalytic sites) and measure activity loss.
Case Study: Fluorinated pyridine derivatives like [2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride showed strong correlation between MD-predicted binding stability and in vitro potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
